

Application Note: Evaluating Synergistic Effects of Antituberculosis Agent-2 Using a Checkerboard Assay

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Compound of Interest

Compound Name: *Antituberculosis agent-2*

Cat. No.: *B15141665*

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Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of *Mycobacterium tuberculosis* (Mtb) presents a significant global health challenge. Combination therapy is a cornerstone of tuberculosis treatment, and identifying novel synergistic drug interactions is crucial for developing more effective and shorter treatment regimens. Synergistic interactions can increase drug efficacy, reduce required dosages, minimize toxicity, and prevent the development of drug resistance. The checkerboard assay is a widely used in vitro method to systematically assess the interactions between two antimicrobial agents.^[1] This application note provides a detailed protocol for utilizing a checkerboard microdilution assay to evaluate the synergistic potential of a novel compound, "**Antituberculosis agent-2**" (AT-2), in combination with the first-line anti-TB drug Isoniazid (INH).

Principle of the Method

The checkerboard method involves testing various concentrations of two drugs, both individually and in combination, against a standardized inoculum of *M. tuberculosis*. The assay is typically performed in a 96-well microtiter plate where concentrations of Drug A are serially diluted along the y-axis and concentrations of Drug B are serially diluted along the x-axis. This creates a matrix of unique drug concentration combinations.

The interaction between the two agents is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index. The FIC is the ratio of the Minimum Inhibitory Concentration (MIC) of a drug in combination to its MIC when used alone.^{[2][3][4]} The FIC Index (FICI) is the sum of the FICs for both drugs.^{[2][5][6]}

FIC Index (FICI) Calculation:

$$\text{FICI} = \text{FIC of Drug A} + \text{FIC of Drug B}$$

Where:

- $\text{FIC of Drug A} = (\text{MIC of Drug A in combination}) / (\text{MIC of Drug A alone})$
- $\text{FIC of Drug B} = (\text{MIC of Drug B in combination}) / (\text{MIC of Drug B alone})$

The FICI value is used to classify the drug interaction as follows:

- Synergy: $\text{FICI} \leq 0.5$
- Additive/Indifference: $0.5 < \text{FICI} \leq 4.0$
- Antagonism: $\text{FICI} > 4.0$

Experimental Protocol

Materials and Reagents

- Mycobacterium tuberculosis H37Rv (or other relevant clinical isolates)
- Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80
- **Antituberculosis agent-2** (AT-2), stock solution of known concentration
- Isoniazid (INH), stock solution of known concentration
- Sterile 96-well flat-bottom microtiter plates
- Resazurin sodium salt solution (0.02% w/v in sterile water) or other growth indicator

- Sterile multichannel pipettes, pipette tips, and reagent reservoirs
- Class II Biological Safety Cabinet
- Humidified incubator at 37°C

Procedure

- **Preparation of Mtb Inoculum:** a. Culture *M. tuberculosis* in 7H9 broth until it reaches mid-log phase (OD₆₀₀ of 0.4-0.6). b. Adjust the culture turbidity with fresh 7H9 broth to match a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL. c. Prepare the final inoculum by diluting this suspension 1:20 in 7H9 broth to achieve a concentration of approximately 7.5×10^6 CFU/mL.
- **Drug Dilution and Plate Setup:** a. The checkerboard assay requires determining the MIC of each drug individually first. This is typically done using a standard broth microdilution method. b. For the checkerboard plate, prepare serial dilutions of both AT-2 and INH. c. In a 96-well plate, add 50 µL of 7H9 broth to all wells except for the first row and first column. d. Prepare 2X the final desired concentrations of each drug. e. Drug A (AT-2): Add 100 µL of the highest concentration of AT-2 to the first well of each column (e.g., A1-H1). Perform serial dilutions by transferring 50 µL from this well down each column. f. Drug B (INH): Add 50 µL of serially diluted INH concentrations across the rows. This will result in a matrix of combinations. g. Include control wells: a row with AT-2 only, a column with INH only, and a well with no drugs (growth control).
- **Inoculation:** a. Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL. This dilutes the drug concentrations to their final 1X strength.
- **Incubation:** a. Seal the plates with a breathable sealer or place them in a secondary container to prevent evaporation. b. Incubate the plates at 37°C in a humidified incubator for 7-14 days.
- **Reading Results:** a. After incubation, add 30 µL of Resazurin solution to each well and re-incubate for 24-48 hours. b. A color change from blue (no growth) to pink (growth) indicates bacterial viability. c. The MIC is defined as the lowest drug concentration that prevents this color change. d. Identify the MIC of each drug alone and the MICs of the drugs in combination from the wells showing no growth.

Data Presentation and Interpretation

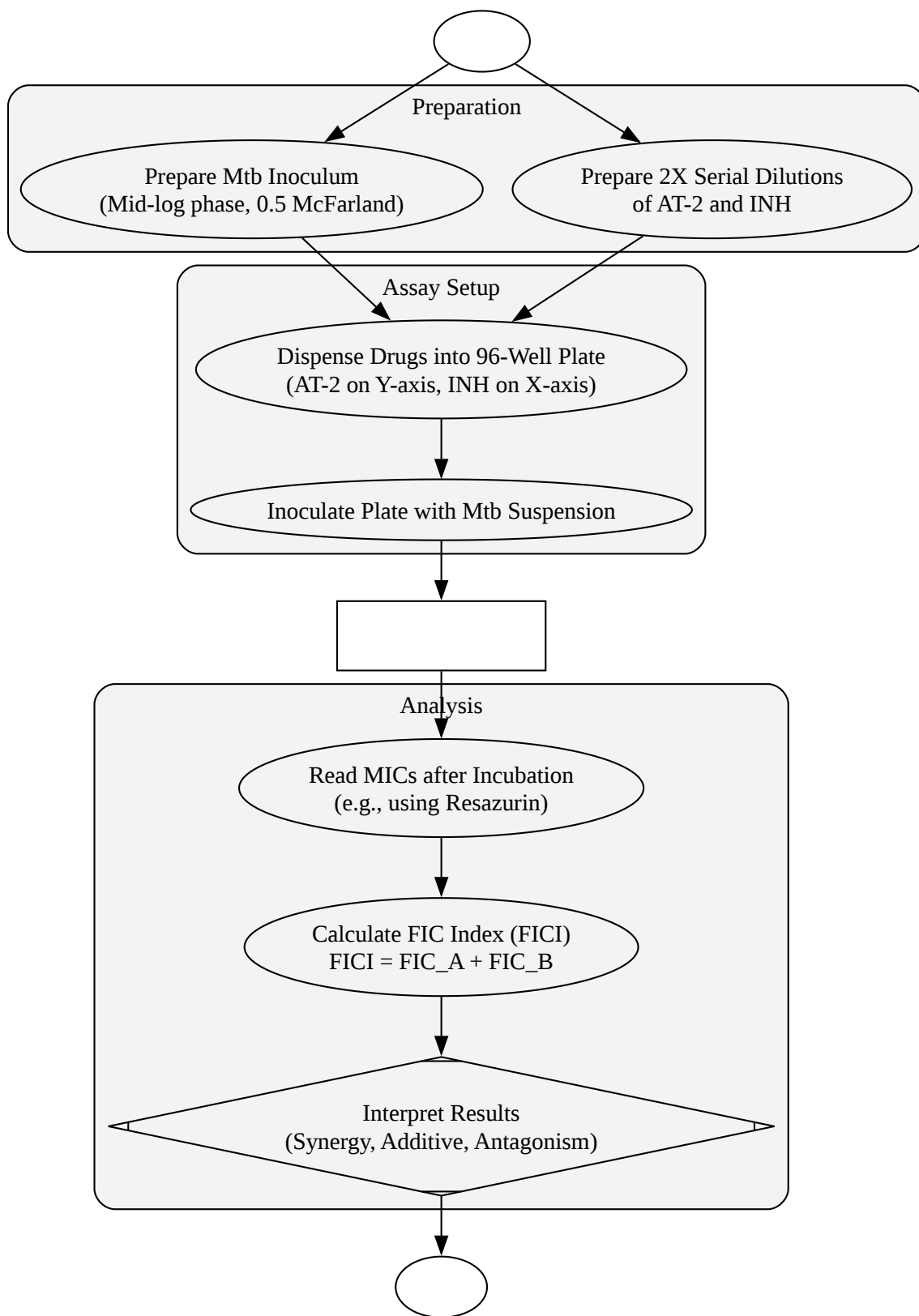
The results of the checkerboard assay are used to calculate the FICI for each non-inhibitory combination. The lowest FICI value determines the nature of the interaction.

Table 1: Hypothetical Checkerboard Assay Results for AT-2 and Isoniazid (INH)

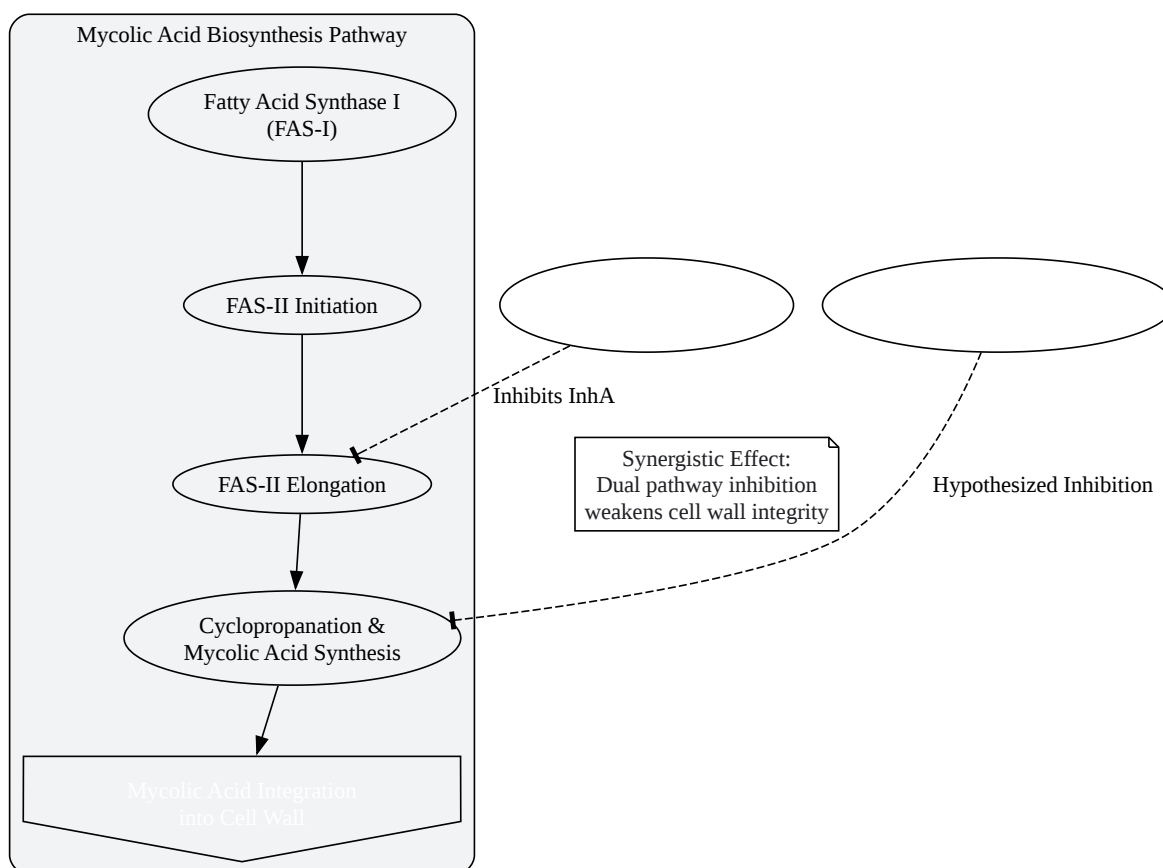
AT-2 ($\mu\text{g/mL}$)	INH ($\mu\text{g/mL}$)	MIC of AT-2 in Combination	MIC of INH in Combination	FIC of AT-2	FIC of INH	FICI	Interpretation
MIC Alone	2.0						
MIC Alone	0.1						
0.5	0.0125	0.5	0.0125	0.25	0.125	0.375	Synergy
1.0	0.006	1.0	0.006	0.5	0.06	0.56	Additive
0.25	0.025	0.25	0.025	0.125	0.25	0.375	Synergy
0.125	0.05	0.125	0.05	0.0625	0.5	0.5625	Additive

In this example, the combination of 0.5 $\mu\text{g/mL}$ of AT-2 with 0.0125 $\mu\text{g/mL}$ of INH resulted in a synergistic interaction with an FICI of 0.375. This indicates that the combination is more effective than the individual drugs.[\[7\]](#)[\[8\]](#)

Visualizations



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